1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone

Physical Organic Chemistry Separation Science Process Chemistry

1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone (CAS 119580-89-1) is a pyrrole derivative featuring a methyl group at the nitrogen (position 1), a vinyl group at position 5, and an acetyl (ethanone) group at position 3. It belongs to the class of N-vinylpyrroles, which are recognized for their dual reactivity profile, enabling transformations at both the pyrrole ring and the pendant vinyl group.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 119580-89-1
Cat. No. B048183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone
CAS119580-89-1
SynonymsEthanone, 1-(5-ethenyl-1-methyl-1H-pyrrol-3-yl)- (9CI)
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(C(=C1)C=C)C
InChIInChI=1S/C9H11NO/c1-4-9-5-8(7(2)11)6-10(9)3/h4-6H,1H2,2-3H3
InChIKeyFYUYGQCNLAZJJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone (CAS 119580-89-1): A Multifunctional Pyrrole Building Block for Advanced Synthesis


1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone (CAS 119580-89-1) is a pyrrole derivative featuring a methyl group at the nitrogen (position 1), a vinyl group at position 5, and an acetyl (ethanone) group at position 3 [1]. It belongs to the class of N-vinylpyrroles, which are recognized for their dual reactivity profile, enabling transformations at both the pyrrole ring and the pendant vinyl group [2]. With a molecular weight of 149.19 g/mol and a predicted XLogP3-AA of 1.2, this compound serves as a versatile intermediate in organic synthesis [1].

Why 1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone Cannot Be Replaced by Generic Pyrrole Analogs


The presence of a vinyl group at the 5-position fundamentally alters the chemical identity and synthetic utility of this pyrrole scaffold compared to its non-vinyl or N-alkyl counterparts. Generic substitution with a simple 3-acetyl-1-methylpyrrole (lacking the vinyl group) or an N-alkylated pyrrole would eliminate the orthogonal reactivity offered by the pendant vinyl moiety. This vinyl group is a critical functional handle for polymerization, cross-coupling, and further functionalization, enabling a distinct set of chemical transformations that are inaccessible to simpler pyrrole derivatives [1]. The following quantitative evidence details these differentiating properties and their implications for scientific selection.

Quantitative Differentiation of 1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone vs. Non-Vinyl Pyrrole Analogs


Increased Boiling Point and Altered Physical Properties Due to Vinyl Substitution

The introduction of a vinyl group at the 5-position significantly increases the predicted boiling point of the molecule compared to the non-vinyl analog 1-(1-methyl-1H-pyrrol-3-yl)ethanone (CAS 932-62-7). This difference impacts handling, purification, and suitability for high-temperature reactions [1].

Physical Organic Chemistry Separation Science Process Chemistry

Enhanced Lipophilicity and Molecular Weight for Material Science Applications

The addition of a vinyl group increases both the molecular weight and the calculated lipophilicity (XLogP3-AA) of the pyrrole core. This alters its behavior in biphasic systems, membrane permeability, and compatibility with hydrophobic matrices [1] [2].

Medicinal Chemistry Material Science Lipophilicity

Orthogonal Polymerizability via the Pendant Vinyl Group

The 5-vinyl group on the pyrrole ring confers polymerizability, a property absent in simple 3-acetyl-1-methylpyrrole. N-vinylpyrroles undergo radical, cationic, and copolymerization reactions, enabling their incorporation into functional polymer backbones or as cross-linking agents [1].

Polymer Chemistry Materials Science Functional Polymers

Dual Reactivity Profile: A Versatile Building Block for Sequential Transformations

The combination of an acetyl group (at C3) and a vinyl group (at C5) on the N-methylpyrrole ring creates a scaffold with two orthogonal reactive sites. This allows for sequential or selective transformations, such as nucleophilic additions or condensations at the acetyl group followed by polymerization or cross-coupling at the vinyl group, a strategic advantage over mono-functional pyrrole analogs [1].

Synthetic Methodology Heterocyclic Chemistry Building Blocks

Targeted Application Scenarios for 1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone Based on Quantified Differentiation


Synthesis of Functionalized Pyrrole-Based Polymers and Copolymers

The definitive polymerizability conferred by the 5-vinyl group [1] makes this compound uniquely suited for the preparation of novel polymeric materials. It can be employed as a monomer in radical or cationic polymerizations or as a reactive co-monomer to introduce pyrrole functionalities into polymer backbones, enabling applications in conductive polymers, surface coatings, and specialty adhesives [1].

Construction of Complex Heterocyclic Scaffolds via Orthogonal Functionalization

The presence of two distinct, reactive handles (an acetyl group at C3 and a vinyl group at C5) allows for the stepwise, controlled assembly of complex molecules [1]. This makes the compound a high-value intermediate for medicinal chemists and natural product synthesists who require a bifunctional pyrrole core for efficient diversification and the creation of compound libraries [1].

Development of Advanced Materials with Tailored Lipophilicity

The quantified increase in XLogP3-AA (1.2 vs. 0.3 for the non-vinyl analog) [1] positions this compound as a preferred precursor when enhanced hydrophobicity or improved compatibility with non-polar matrices is required. This is particularly relevant in the design of organic semiconductors, liquid crystals, or drug delivery vehicles where the pyrrole unit's interaction with its environment must be precisely controlled [1].

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